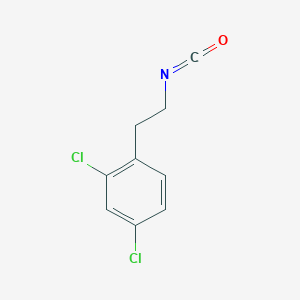

2,4-Dichlorophenethyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorophenethyl isocyanate (2,4-DCPI) is a synthetic compound with a wide range of applications in industrial and scientific research. It is a versatile, non-toxic, and relatively inexpensive chemical that can be used in a variety of lab experiments and industrial processes. The compound has been studied extensively in recent years, and its properties and mechanisms of action have been elucidated.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Optimization : Feng Gui-ron (2014) focused on optimizing the synthesis of 2,4-Dichlorophenyl isocyanate from double(trichloromethyl)carbonate, analyzing the impact of reaction conditions and employing response surface methodology to determine optimal conditions (Feng Gui-ron, 2014).

- Reaction Studies : Li Yan-wei (2005) studied the factors affecting the synthesis of Chlorophenyl isocyanate, providing insights into optimal reaction conditions for its production (Li Yan-wei, 2005).

Industrial Applications

- Blocked Polyisocyanates Synthesis : S. Kalaimani et al. (2016) explored the synthesis of blocked polyisocyanates using phenols with electron withdrawing substituents, which is crucial for producing heat-cured polyurethane products (S. Kalaimani, B. M. Ali, A. S. Nasar, 2016).

- Kinetic Studies for Polyurethane-Polyester Networks : P. Król and J. Wojturska (2003) provided a kinetic study on the reaction of toluene diisocyanate with alcohols, a fundamental process for creating interpenetrating polyurethane–polyester networks (P. Król, J. Wojturska, 2003).

Environmental and Health Implications

- Occupational Exposure : S. Brzeźnicki and Marzena Bonczarowska (2015) examined occupational exposure to isocyanates in various industries, emphasizing the importance of monitoring their concentration in the workplace (S. Brzeźnicki, Marzena Bonczarowska, 2015).

- Biomarker Development : G. Sabbioni et al. (2006) investigated the formation of DNA adducts from isocyanates, which are vital tools for biomonitoring exposure to these chemicals (A. Beyerbach, P. Farmer, G. Sabbioni, 2006).

- Isocyanate-Specific Albumin Adducts : Anoop Kumar et al. (2009) explored albumin adducts formed by MDI, which can be used as biomarkers for exposure to isocyanates (Anoop Kumar, N. Dongari, G. Sabbioni, 2009).

Safety and Toxicology

- Carcinogenic Risk Assessment : C. Bolognesi et al. (2001) provided a critical review on the carcinogenic risk of diisocyanates, including methylenediphenyl diisocyanate, highlighting their reactivity and potential genotoxic effects (C. Bolognesi, X. Baur, B. Marczynski, H. Norppa, O. Sepai, G. Sabbioni, 2001).

Miscellaneous Applications

- Sorption-Desorption Behavior : K. Fytianos et al. (2000) conducted experiments to understand the sorption-desorption behavior of 2,4-dichlorophenol, which is relevant for environmental remediation (K. Fytianos, E. Voudrias, E. Kokkalis, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Biochemical Pathways

The reactivity of isocyanates suggests that they could potentially interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted

Result of Action

Due to their reactivity, isocyanates can potentially cause various cellular effects, such as protein binding and cell membrane damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorophenethyl isocyanate. For instance, the presence of compounds with active hydrogen atoms in the environment could potentially react with the isocyanate, affecting its stability and reactivity .

properties

IUPAC Name |

2,4-dichloro-1-(2-isocyanatoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBPHFFZTSTTKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407792 |

Source

|

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480439-41-6 |

Source

|

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)